2-(4-chlorophenoxy)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-14-5-8-16(12-18(14)23-11-3-2-4-20(23)25)22-19(24)13-26-17-9-6-15(21)7-10-17/h5-10,12H,2-4,11,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCAAQKYWADGSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine to form 4-chlorophenoxyacetyl chloride.
Coupling with the Phenylamine Derivative: The 4-chlorophenoxyacetyl chloride is then reacted with 4-methyl-3-(2-oxopiperidin-1-yl)aniline in the presence of a base such as triethylamine. This step forms the desired amide bond, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The compound could be used in the synthesis of novel materials with unique properties, such as polymers or coatings.
Biological Studies: Researchers may study its effects on biological systems to understand its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Key Observations :
- The benzothiazole substituent in introduces π-π stacking capabilities, which may enhance binding to aromatic residues in enzyme active sites.
- The absence of the 4-chlorophenoxy group in reduces halogen-mediated interactions but retains the 2-oxopiperidinyl motif for conformational flexibility.
Heterocyclic Variants with Modified Piperidinone Moieties
Compounds with heterocyclic systems replacing or modifying the 2-oxopiperidinyl group:
Key Observations :
- The pyridazinone ring in introduces a planar heterocycle, favoring interactions with enzymes like PRMT3.
- The piperazine derivative in exhibits increased polarity due to the chloroacetyl group, which may limit membrane permeability compared to the target compound.
Pharmacological Profiles of Related Acetamide Derivatives
Key Observations :
- The triazole-thioacetamide in demonstrates how sulfur-containing groups improve metal-binding affinity, relevant to metalloenzyme inhibition.
- The thiazolidinone scaffold in highlights the role of conjugated systems in enhancing cytotoxic activity.
Physicochemical and ADMET Considerations
Biological Activity
2-(4-Chlorophenoxy)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide, also known by its CAS number 941979-28-8, is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a chlorophenoxy group , a methyl-substituted phenyl ring , and an oxopiperidinyl moiety . Its IUPAC name reflects these structural components, which contribute to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H21ClN2O3 |
| Molecular Weight | 374.85 g/mol |
| CAS Number | 941979-28-8 |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These targets may include:
- Enzymes : The compound has been shown to modulate enzyme activity, which can lead to significant biological effects.
- Receptors : It may bind to specific receptors, influencing cellular signaling pathways.
The exact mechanism remains an area of ongoing research, but preliminary studies suggest that it may inhibit pathways involved in osteoclastogenesis and bone resorption.
Inhibition of Osteoclastogenesis
A notable study explored the compound's effects on osteoclastogenesis, the process by which osteoclasts (bone-resorbing cells) are formed. The findings indicated that:
- In vitro Studies : The compound significantly inhibited the formation of mature osteoclasts in cultures treated with RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand). It altered mRNA expression levels of osteoclast-specific marker genes and suppressed bone resorption activity.
In Vivo Efficacy
In vivo studies using an ovariectomy (OVX)-induced bone loss model demonstrated that treatment with the compound prevented bone loss associated with estrogen deficiency. Mice treated with the compound showed:
- Bone Density Preservation : Microcomputed tomography (micro-CT) analysis revealed maintained bone density compared to control groups.
- Biochemical Markers : Serum analysis indicated reduced levels of markers associated with bone resorption .
Comparative Analysis with Similar Compounds
Comparative studies with structurally similar compounds have highlighted the unique efficacy of this compound:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 2-(4-chlorophenoxy)-N-(4-methylphenyl)acetamide | Lacks oxopiperidinyl moiety | Lower inhibition of osteoclastogenesis |
| 2-(4-chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide | Different position of oxopiperidinyl moiety | Similar but less potent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
